

# Nifoxipam toxicity comparison lormetazepam flunitrazepam

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## Compound Focus: Nifoxipam

CAS No.: 74723-10-7

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## Chemical and Pharmacological Profile Comparison

The table below summarizes the available data on the chemical and pharmacological profiles of the three benzodiazepines.

Feature	Nifoxipam	Flunitrazepam	Lormetazepam
IUPAC Name	5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one [1] [2]	Information not available in search results	Information not available in search results
Molecular Formula	C <sub>15</sub> H <sub>10</sub> FN <sub>3</sub> O <sub>4</sub> [3] [1]	Information not available in search results	Information not available in search results
Molecular Weight	315.26 g/mol [3] [1]	Information not available in search results	Information not available in search results

Feature	Nifoxipam	Flunitrazepam	Lormetazepam
<b>Medical Status</b>	Not approved for medical use; sold as a designer drug/research chemical [1] [4] [2]	Approved hypnotic; used for insomnia and pre-anesthesia [1] [2]	Approved short-acting hypnotic [5] [6]
<b>Primary Activity</b>	Active metabolite of Flunitrazepam; Designer Benzodiazepine [3] [1]	Parent drug (Prodrug) [1] [2]	Parent drug [5]
<b>Reported Potency</b>	Least potent among several designer benzodiazepines [7]	Highly potent, low-dose sedative [1] [2]	Short-acting hypnotic [5]
<b>Toxicity (Animal Data)</b>	"Much lower toxicity" compared to Lormetazepam and Flunitrazepam [3]	Higher toxicity compared to Nifoxipam (in mice) [3]	Higher toxicity compared to Nifoxipam (in mice) [3]
<b>Duration of Action</b>	Information not available	Longer-acting; produces prolonged EEG changes [5]	Short-acting; minimal daytime effects [5]

## Experimental Data and Methodologies

The key findings on toxicity and duration of action are derived from specific experimental protocols.

### Toxicity Study (Animal Model)

A patent from 1985 provides the primary evidence for the toxicity claim, based on an animal model [3].

- **Objective:** To assess and compare the acute toxicity of **Nifoxipam**, flunitrazepam, and lormetazepam.
- **Methodology:** Likely involved administering varying doses to groups of mice to determine lethal dose parameters (e.g., LD50). The specific strain of mice and route of administration are detailed in the patent.
- **Key Finding:** **Nifoxipam** demonstrated "much lower toxicity" than both flunitrazepam and lormetazepam [3].

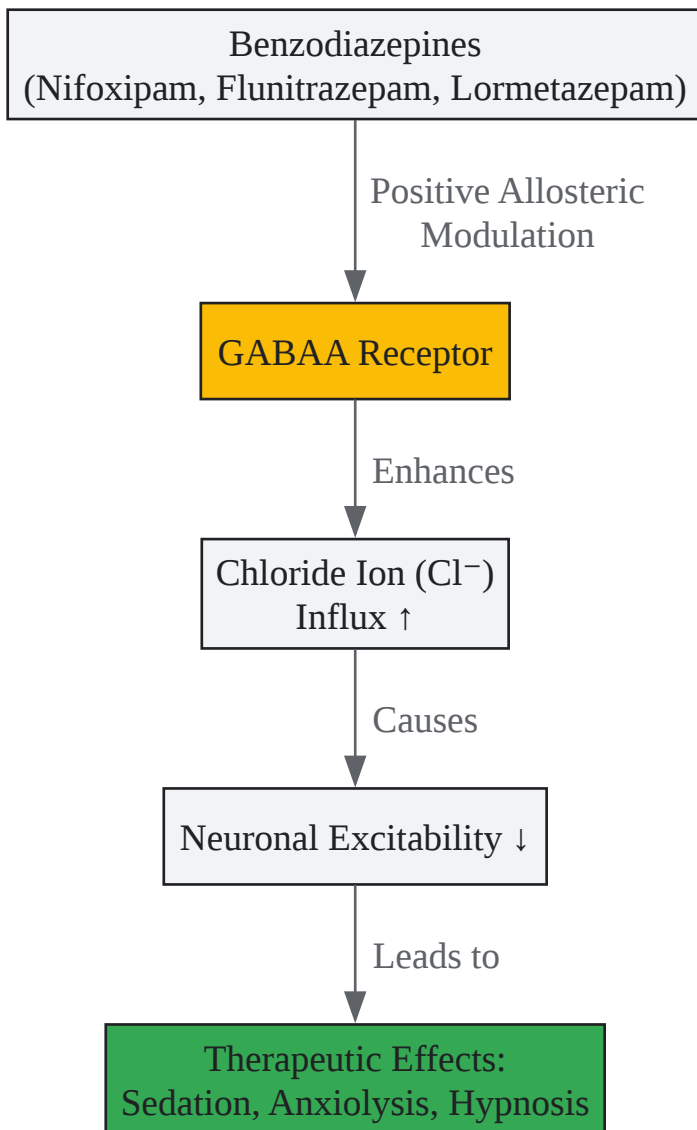
## Clinical EEG Study (Human)

A 1985 double-blind, crossover study compared the pharmacodynamic profiles of lormetazepam and flunitrazepam [5].

- **Objective:** To compare the intensity and duration of action of 2 mg lormetazepam vs. 2 mg flunitrazepam.
- **Methodology:**
  - **Participants:** 6 normal subjects.
  - **Design:** Double-blind, crossover with a 1-week interval.
  - **Measurements:** Sleep EEG throughout the night, followed by spectral analysis of 6-minute waking EEG samples every hour for 10 hours the next day.
- **Key Findings:**
  - **Flunitrazepam** induced a prolonged increase in beta-2 frequencies in the EEG that remained above baseline for up to 10 hours after awakening, indicating a long duration of action and prolonged brain impregnation [5].
  - **Lormetazepam** did not show these prolonged EEG changes, confirming its classification as a short-acting hypnotic [5].

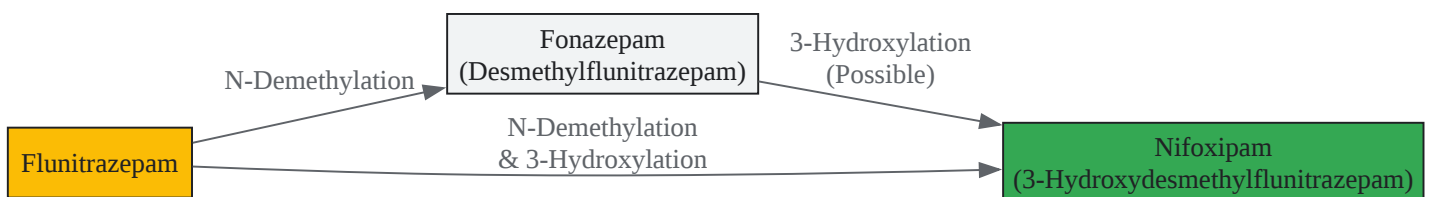
## Mechanism of Action and Metabolic Pathway

All three substances are believed to share a core mechanism of action, as they are benzodiazepine derivatives. **Nifoxipam**, being a flunitrazepam metabolite, is presumed to have similar effects [1] [2].



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The metabolic relationship between flunitrazepam and **nifoxipam** is a key differentiator.



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## Critical Knowledge Gaps and Research Directions

The available information is insufficient for a comprehensive toxicological comparison. Key gaps include:

- **Human Toxicity Data:** No clinical or case report data on **nifoxipam** intoxication, lethality, or safety margin in humans [1] [2].
- **Quantitative Toxicity Metrics:** The animal toxicity finding lacks numerical data (e.g., specific LD50 values) [3].
- **Systematic Potency Comparison:** While **nifoxipam** is categorized as "least potent" among designer benzodiazepines, its relative potency to lormetazepam and flunitrazepam is unquantified [7].

Future research should prioritize establishing full dose-response curves and determining median lethal doses (LD50) in animal models to enable quantitative risk assessment.

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